2-Amino-5-nitropyridine 2-Amino-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 4214-76-0
VCID: VC20751598
InChI: InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7)
SMILES: C1=CC(=NC=C1[N+](=O)[O-])N
Molecular Formula: C5H5N3O2
Molecular Weight: 139.11 g/mol

2-Amino-5-nitropyridine

CAS No.: 4214-76-0

Cat. No.: VC20751598

Molecular Formula: C5H5N3O2

Molecular Weight: 139.11 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-nitropyridine - 4214-76-0

CAS No. 4214-76-0
Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
IUPAC Name 5-nitropyridin-2-amine
Standard InChI InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7)
Standard InChI Key UGSBCCAHDVCHGI-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1[N+](=O)[O-])N
Canonical SMILES C1=CC(=NC=C1[N+](=O)[O-])N
Melting Point 187.0 °C

2-Amino-5-nitropyridine (CAS 4214-76-0) is a heterocyclic organic compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its molecular structure features a pyridine ring substituted with an amino group at position 2 and a nitro group at position 5, enabling unique reactivity and functional properties. Below is a comprehensive analysis of its characteristics, synthesis, and applications, supported by experimental data and research findings.

Synthesis and Production

The compound is synthesized via nitration of 2-aminopyridine under controlled conditions:

Reaction steps:

  • Nitration: 2-Aminopyridine is treated with a mixture of concentrated sulfuric acid and fuming nitric acid in 1,2-dichloroethane at 58°C for 10 hours .

  • Workup: The reaction mixture is quenched in ice water, neutralized to pH 5.8 with ammonia, and filtered to isolate the product as a yellow crystalline powder .

Key parameters:

  • Yield: 91.67%

  • Purity: 98.66% (HPLC) .

Industrial scaling: Continuous flow reactors and advanced purification techniques optimize yield and reduce byproducts .

Applications in Research and Industry

Pharmaceutical Development

  • Intermediate: Used in synthesizing anti-inflammatory and antimicrobial agents. The nitro group facilitates reduction to amines for bioactive molecule construction .

Agricultural Chemicals

  • Herbicides/Pesticides: Enhances efficacy of agrochemicals by modifying electron transport in target organisms .

Material Science

  • Nonlinear Optical (NLO) Materials: Forms single crystals with high second-harmonic generation efficiency, applicable in laser technologies and photonic devices .

Analytical Chemistry

  • Detection of Nitro Compounds: Serves as a reference standard in chromatographic methods for environmental monitoring .

ApplicationRoleKey Benefit
Organic synthesisBuilding block for heterocyclesEnables complex molecule assembly
Polymer scienceCrosslinking agentImproves thermal stability

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